2-(3-Amino-4-methylphenyl)acetic acid

説明

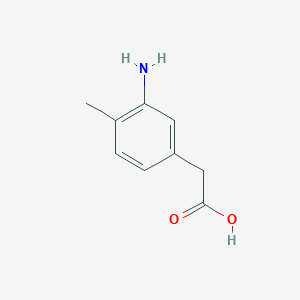

2-(3-Amino-4-methylphenyl)acetic acid is a phenylacetic acid derivative featuring an amino (-NH₂) group at the 3-position and a methyl (-CH₃) group at the 4-position of the aromatic ring, attached to an acetic acid moiety. Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol. The amino group confers basicity and hydrogen-bonding capability, while the methyl group enhances lipophilicity. Applications may include roles in drug discovery, though specific studies are sparse in the literature.

特性

IUPAC Name |

2-(3-amino-4-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-2-3-7(4-8(6)10)5-9(11)12/h2-4H,5,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLXYLUUMOMPQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610524 | |

| Record name | (3-Amino-4-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54941-46-7 | |

| Record name | (3-Amino-4-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-methylphenyl)acetic acid typically involves the reaction of 3-amino-4-methylbenzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of acylation reagents such as benzoyl chloride, benzoic acid, and benzoic anhydride, along with condensation agents like DCC (dicyclohexylcarbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to enhance selectivity and yield .

化学反応の分析

Types of Reactions

2-(3-Amino-4-methylphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides and other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like acyl chlorides and anhydrides are used in the presence of a base such as pyridine.

Major Products

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides and other substituted derivatives.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds structurally related to 2-(3-Amino-4-methylphenyl)acetic acid exhibit significant anticancer properties. A study highlighted that certain derivatives can induce apoptosis in cancer cells, suggesting their potential use in cancer therapies. The mechanism involves the modulation of enzyme activities that are crucial for cancer cell survival.

1.2 Neuropathic Pain Management

Recent investigations have shown that derivatives of this compound can act as inhibitors of GABA transporters, which play a vital role in pain modulation. In vivo experiments demonstrated that these compounds could alleviate neuropathic pain without inducing motor deficits, making them promising candidates for pain management therapies .

1.3 Drug Resistance Mechanisms

The compound has been studied for its ability to interact with P-glycoprotein, a protein associated with multidrug resistance in cancer cells. By increasing the intracellular concentration of chemotherapeutic agents like paclitaxel, it may help overcome drug resistance. This application is particularly relevant in the context of developing more effective cancer treatments.

Biochemical Research Applications

2.1 Enzyme Interaction Studies

The unique structure of this compound allows it to interact with various enzymes, making it a valuable tool for biochemical research. Studies have focused on its ability to modulate enzyme activities involved in metabolic pathways, providing insights into enzyme kinetics and mechanisms.

2.2 Synthesis and Characterization

The synthesis of this compound can be achieved through various chemical methods, including flow microreactor systems that enhance yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structural integrity and enantiomeric purity of the synthesized compounds .

Cosmetic and Dermatological Applications

3.1 Skin Bioavailability Studies

In the cosmetic industry, the compound's properties have been explored for its potential as an active ingredient in dermatological formulations. Research has assessed its skin bioavailability and toxicity when applied topically, which is crucial for ensuring the safety and efficacy of cosmetic products .

3.2 Formulation Development

The compound can be incorporated into various formulations aimed at enhancing skin hydration and overall skin health. Its chemical properties allow it to act as a stabilizer or enhancer in cosmetic products, contributing to improved product performance .

- Anticancer Study : A study conducted on structurally related compounds demonstrated their ability to induce apoptosis in various cancer cell lines, highlighting their potential therapeutic applications.

- Neuropathic Pain Model : In vivo testing showed that specific derivatives exhibited significant antinociceptive properties without causing adverse effects on motor coordination.

- Cosmetic Formulation Research : Investigations into the incorporation of this compound into cosmetic products revealed its effectiveness as a stabilizer and enhancer, improving product performance significantly.

作用機序

The mechanism of action of 2-(3-Amino-4-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .

類似化合物との比較

2-(3-Bromo-4-methoxyphenyl)acetic Acid

- Structure : Bromo (-Br) at 3-position, methoxy (-OCH₃) at 4-position.

- Molecular Formula : C₉H₉BrO₃; MW : 257.07 g/mol.

- Key Properties :

- Contrast: Bromine’s bulkiness and electronegativity reduce reactivity in nucleophilic substitutions compared to the amino group in the target compound.

Hydroxy- and Methoxy-Substituted Analogs

2-(4-Hydroxy-3-methoxyphenyl)acetic Acid (Homovanillic Acid)

- Structure : Hydroxy (-OH) at 4-position, methoxy (-OCH₃) at 3-position.

- Molecular Formula : C₉H₁₀O₄; MW : 194.18 g/mol.

- Key Properties: The hydroxy group increases acidity (pKa ~4.5) and enables hydrogen bonding, influencing solubility in polar solvents . A known metabolite in dopamine catabolism .

- Contrast: The amino group in the target compound provides basicity (pKa ~9–10), altering its behavior in biological systems.

2-(3-Hydroxy-4-methylphenyl)acetic Acid

- Structure : Hydroxy (-OH) at 3-position, methyl (-CH₃) at 4-position.

- Molecular Formula : C₉H₁₀O₃; MW : 166.18 g/mol.

- Key Properties: The hydroxy group enhances oxidative stability compared to amino substituents .

- Contrast: Lacks the amino group’s nucleophilic reactivity, limiting utility in coupling reactions.

Amino-Substituted Analogs

[4-(Methylamino)phenyl]acetic Acid

- Structure: Methylamino (-NHCH₃) at 4-position.

- Molecular Formula: C₉H₁₁NO₂; MW: 165.19 g/mol.

- Key Properties: The methylamino group is less basic (pKa ~8) than the primary amino group in the target compound . Used in peptide mimetics due to its modified hydrogen-bonding profile .

- Contrast : Positional isomerism (para vs. meta) affects steric interactions in molecular recognition.

(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic Acid

- Structure: Amino (-NH₂) on the acetic acid α-carbon, ethoxy (-OCH₂CH₃) at 3-position, methoxy at 4-position.

- Molecular Formula: C₁₁H₁₅NO₄; MW: 225.24 g/mol.

- Key Properties :

- Contrast: The amino group’s placement on the acetic acid chain alters its electronic interaction with the aromatic ring.

Data Table: Comparative Analysis of Structural Analogs

生物活性

Introduction

2-(3-Amino-4-methylphenyl)acetic acid, also known as AMPA, is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound is characterized by its amino and acetic acid functional groups attached to a phenyl ring. The molecular formula is C10H13NO2, with a molecular weight of 179.22 g/mol. Its structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant inhibitory effects on various cancer cell lines, including HCT-116 and HeLa cells. For instance, in a study involving 24 synthesized compounds related to AMPA, several derivatives demonstrated IC50 values ranging from 0.69 μM to 11 μM against these cancer cells, indicating potent antiproliferative activity compared to standard chemotherapy agents like doxorubicin .

Antioxidant and Anti-inflammatory Effects

The compound has also been investigated for its antioxidant properties. Research indicates that AMPA can mitigate oxidative stress by reducing lipid peroxidation products such as malondialdehyde (MDA) and enhancing the activity of antioxidant enzymes . This activity is crucial in preventing cellular damage associated with inflammation and chronic diseases.

Antimicrobial Activity

In addition to its anticancer and antioxidant properties, this compound has shown promising antimicrobial effects. Studies have demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for AMPA derivatives ranged from 4.69 µM to 156.47 µM against pathogens like Staphylococcus aureus and Escherichia coli .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : AMPA has been reported to inhibit specific enzymes involved in cancer cell proliferation, which contributes to its anticancer effects.

- Antioxidant Mechanisms : By scavenging free radicals and enhancing antioxidant enzyme activity, AMPA helps reduce oxidative stress.

- Disruption of Bacterial Cell Wall Synthesis : Its antimicrobial activity may involve interference with the synthesis of bacterial cell walls or membranes.

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Target Cells/Organisms | IC50/MIC Values | Reference |

|---|---|---|---|

| Anticancer | HCT-116, HeLa | 0.69 - 11 μM | |

| Antioxidant | Various cell types | N/A | |

| Antimicrobial | S. aureus, E. coli | 4.69 - 156.47 µM |

Notable Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-amino-4-methylphenyl)acetic acid, and how can regioselectivity be controlled?

- Methodological Answer : The synthesis of arylacetic acid derivatives often involves regioselective functionalization of the phenyl ring. For example, bromination of 4-methoxyphenylacetic acid in acetic acid achieves regioselectivity at the 3-position due to electronic and steric effects . Adapting this approach, this compound could be synthesized via nitration followed by reduction or direct amination. Protecting groups (e.g., acetyl for the amino group) may stabilize intermediates. Reaction conditions (e.g., temperature, solvent polarity) should be optimized to minimize by-products, as seen in analogous syntheses of Combretastatin A-4 precursors .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.

- Spectroscopy :

- NMR : Compare and NMR shifts to computational predictions (e.g., DFT). The methyl group at C4 should appear as a singlet (~δ 2.3 ppm in ), while the amino group may show broad signals (~δ 5–6 ppm) .

- IR : Confirm the carboxylic acid O–H stretch (~2500–3300 cm) and C=O stretch (~1700 cm).

- X-ray crystallography : If crystals are obtainable, analyze bond angles and dihedral angles to verify substituent orientations (e.g., amino group coplanarity with the ring) .

Q. What solvent systems are effective for recrystallizing this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) or mixed solvents (ethanol/water) are typical for arylacetic acids. For example, 2-(3-bromo-4-methoxyphenyl)acetic acid crystallizes from ethyl acetate/hexane (1:3) with 84% yield . For the amino derivative, adjust solvent polarity to balance solubility and hydrogen-bonding interactions. Monitor crystal growth under controlled cooling rates (1–2°C/min) to avoid amorphous precipitates.

Advanced Research Questions

Q. How do electronic effects of the 3-amino and 4-methyl substituents influence the phenyl ring’s geometry and reactivity?

- Methodological Answer : Substituents alter C–C–C bond angles and electronic density. In 2-(3-bromo-4-methoxyphenyl)acetic acid, the electron-withdrawing Br increases the adjacent C–C–C angle to 121.5°, while electron-donating methoxy reduces it to 118.2° . For this compound:

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict bond angles and charge distribution.

- Experimental validation : Compare X-ray data to model predictions. The amino group’s resonance effects may reduce ring planarity, while the methyl group introduces steric hindrance.

Q. What strategies resolve discrepancies between experimental and computational NMR data for this compound?

- Methodological Answer :

- Solvent effects : Simulate NMR shifts in explicit solvent models (e.g., IEFPCM for DMSO or water) to account for hydrogen bonding.

- Tautomerism : Investigate pH-dependent equilibria (e.g., zwitterionic vs. neutral forms) using - HMBC to detect protonation states.

- Dynamic effects : Perform variable-temperature NMR to identify conformational averaging that may obscure splitting patterns .

Q. How do hydrogen-bonding motifs in the crystal lattice affect the compound’s stability and solubility?

- Methodological Answer :

- X-ray analysis : Identify motifs like dimers (common in carboxylic acids) . For this compound, intermolecular N–H⋯O bonds may compete with O–H⋯O interactions, altering packing efficiency.

- Solubility testing : Measure solubility in DMSO, water, and ethanol. Stronger hydrogen-bonded networks (e.g., dimeric vs. polymeric) reduce solubility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。